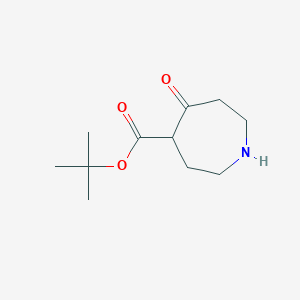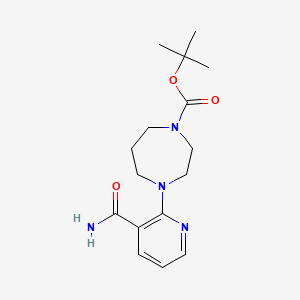![molecular formula C20H26ClN3O2S B13513630 2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride](/img/structure/B13513630.png)
2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride is a complex organic compound that features a thiazole ring, a piperidine ring, and an oxan-4-amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride typically involves multiple steps. The process begins with the formation of the thiazole ring, followed by the introduction of the piperidine and oxan-4-amine groups. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the piperidine ring can modulate receptor function. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
類似化合物との比較
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are widely used in medicinal chemistry for their diverse pharmacological properties.
Oxan-4-amine Derivatives: These compounds are known for their potential as enzyme inhibitors and receptor modulators.
Uniqueness
2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C20H26ClN3O2S |
|---|---|
分子量 |
408.0 g/mol |
IUPAC名 |
[4-(4-aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone;hydrochloride |
InChI |
InChI=1S/C20H25N3O2S.ClH/c21-16-8-11-25-18(12-16)15-6-9-23(10-7-15)20(24)19-13-17(22-26-19)14-4-2-1-3-5-14;/h1-5,13,15-16,18H,6-12,21H2;1H |
InChIキー |
HOXQFWHMPRKPIC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2CC(CCO2)N)C(=O)C3=CC(=NS3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



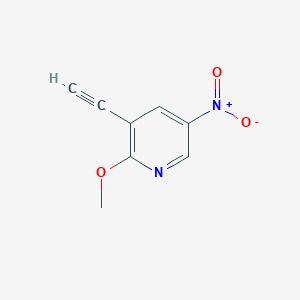
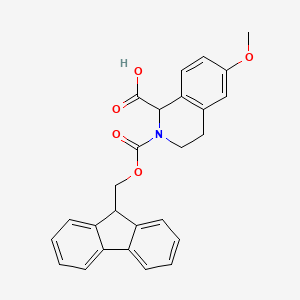
![3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B13513568.png)
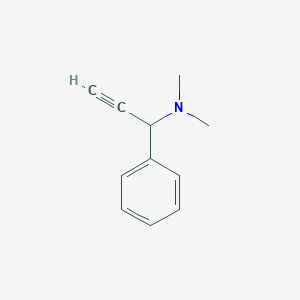


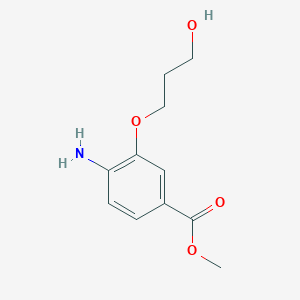
![2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid](/img/structure/B13513592.png)
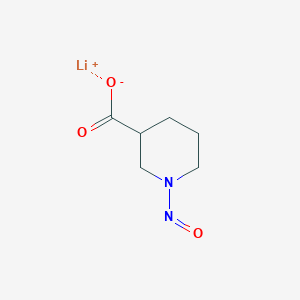
![Dispiro[3.1.36.14]decane-8-sulfonyl chloride](/img/structure/B13513611.png)
![Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B13513635.png)
